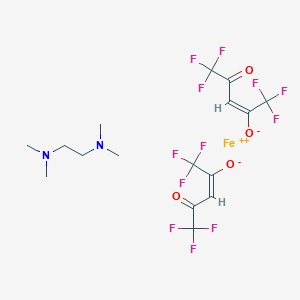
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N',N'-tetramethylethylenediamine)iron(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): is a coordination compound with the chemical formula C16H18F12FeN2O4 . This compound is known for its unique properties, including its ability to form stable complexes with various metals. It is often used in research and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II) typically involves the reaction of iron(II) chloride with 1,1,1,5,5,5-hexafluoroacetylacetone and N,N,N’,N’-tetramethylethylenediamine . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and controlled environments to maintain the purity and yield of the product. The compound is often purified through recrystallization or other separation techniques to achieve the desired level of purity .
Análisis De Reacciones Químicas
Types of Reactions
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: Ligand substitution reactions can occur, where the ligands around the iron center are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(I) complexes. Substitution reactions can result in a variety of iron complexes with different ligands .
Aplicaciones Científicas De Investigación
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other iron complexes.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Employed in the production of advanced materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism by which Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II) exerts its effects involves the coordination of the iron center with the ligands. This coordination alters the electronic properties of the iron, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparación Con Compuestos Similares
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): can be compared with other similar compounds, such as:
- Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)copper(II)
- Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)nickel(II)
- Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)cobalt(II)
These compounds share similar structures and properties but differ in the central metal ion. The uniqueness of the iron(II) compound lies in its specific reactivity and stability, which make it suitable for particular applications .
Propiedades
Fórmula molecular |
C16H18F12FeN2O4 |
|---|---|
Peso molecular |
586.15 g/mol |
Nombre IUPAC |
(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;iron(2+);N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.2C5H2F6O2.Fe/c1-7(2)5-6-8(3)4;2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h5-6H2,1-4H3;2*1,12H;/q;;;+2/p-2/b;2*2-1+; |
Clave InChI |
KTPBUKUJNVXILX-BZNSUZNGSA-L |
SMILES isomérico |
CN(CCN(C)C)C.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Fe+2] |
SMILES canónico |
CN(C)CCN(C)C.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5R)-2-[12-(dimethylamino)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12944098.png)
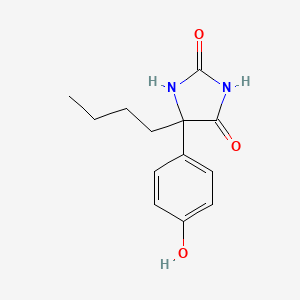
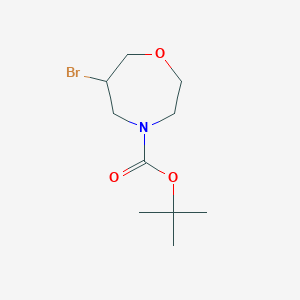
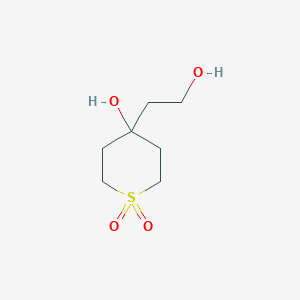
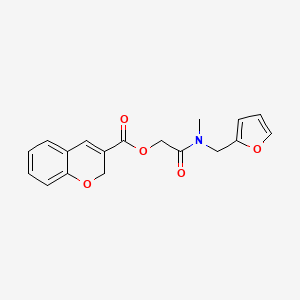
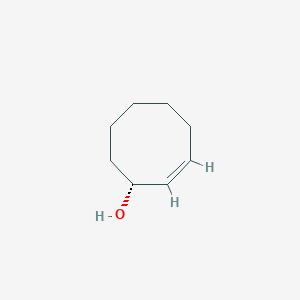
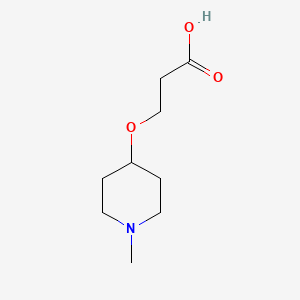
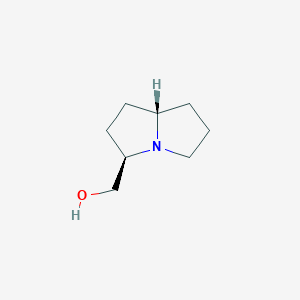
![3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one](/img/structure/B12944134.png)
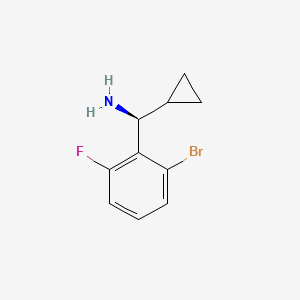
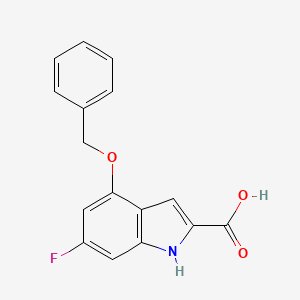
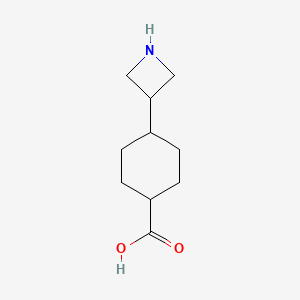
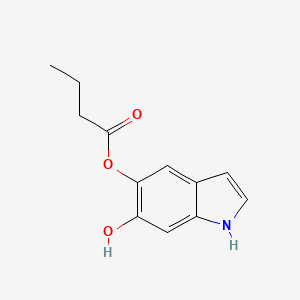
![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] hydrochloride](/img/structure/B12944157.png)
